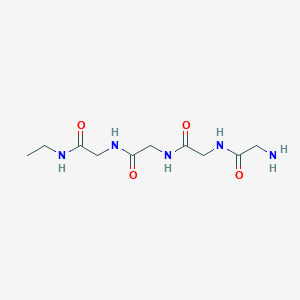

Glycylglycylglycyl-N-ethylglycinamide

Beschreibung

Glycylglycylglycyl-N-ethylglycinamide is a synthetic tripeptide derivative composed of three glycine residues linked to an N-ethylglycinamide group. Its structure (C₈H₁₆N₄O₃) features a linear glycine backbone with a terminal ethylamide modification.

Eigenschaften

CAS-Nummer |

194552-57-3 |

|---|---|

Molekularformel |

C10H19N5O4 |

Molekulargewicht |

273.29 g/mol |

IUPAC-Name |

2-amino-N-[2-[[2-[[2-(ethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |

InChI |

InChI=1S/C10H19N5O4/c1-2-12-8(17)4-14-10(19)6-15-9(18)5-13-7(16)3-11/h2-6,11H2,1H3,(H,12,17)(H,13,16)(H,14,19)(H,15,18) |

InChI-Schlüssel |

LJXBICNSIBXHEB-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)CNC(=O)CNC(=O)CNC(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-N-ethylglycinamide typically involves the stepwise addition of glycine residues to a growing peptide chain, followed by the introduction of the N-ethylglycinamide group. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid support, with each amino acid being added sequentially. The reaction conditions often involve the use of coupling reagents such as carbodiimides or uronium salts to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of Glycylglycylglycyl-N-ethylglycinamide may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes are optimized to ensure high efficiency and reproducibility, often involving automated peptide synthesizers and rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycylglycyl-N-ethylglycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the peptide, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the peptide, enhancing its properties or functionality.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while substitution reactions can result in peptides with modified side chains.

Wissenschaftliche Forschungsanwendungen

Glycylglycylglycyl-N-ethylglycinamide has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.

Industry: It may be used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Glycylglycylglycyl-N-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the peptide.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Glycylglycylglycyl-N-ethylglycinamide and related glycyl peptides:

Key Research Findings

Conformational Flexibility: Molecular dynamics studies on glycylglycine methyl ester (GGMe) reveal that shorter glycine peptides exhibit greater backbone flexibility.

Stability : Amide bonds in Glycylglycylglycyl-N-ethylglycinamide are more hydrolytically stable than ester-containing analogs (e.g., methyl esters) but less stable than benzoylated derivatives, which benefit from aromatic stabilization .

Lipophilicity : The ethylamide group confers moderate lipophilicity, intermediate between hydrophilic glycylglycine (Diglycine) and highly lipophilic N-benzoyl derivatives. This balance may improve membrane permeability compared to unmodified peptides .

Biological Interactions : Unlike proline-containing analogs (e.g., C₁₈H₂₉N₇O₇), the absence of cyclic residues in Glycylglycylglycyl-N-ethylglycinamide allows for extended linear conformations, facilitating interactions with enzymes or receptors requiring open binding sites .

Discussion of Key Modifications

- Ethylamide vs.

- Backbone Length : The tripeptide backbone provides more hydrogen-bonding sites than diglycine, enabling stronger interactions with biomolecular targets .

- Comparison with Aromatic Derivatives : N-Benzoylglycylglycinamide’s benzoyl group enhances aromatic stacking but increases metabolic susceptibility compared to the ethylamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.